molecular formula C7H5BrClF B1524915 1-Bromo-4-chloro-5-fluoro-2-methylbenzene CAS No. 1067882-53-4

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Cat. No.: B1524915
CAS No.: 1067882-53-4
M. Wt: 223.47 g/mol
InChI Key: AKYAOPGWEAILOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is an aromatic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 4-chloro-5-fluoro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic aromatic substitution reactions are common, where reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used to introduce new substituents onto the benzene ring.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, hydroxylated compounds, and halogenated derivatives.

Scientific Research Applications

1-Bromo-4-chloro-5-fluoro-2-methylbenzene has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of aromatic compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-chloro-4-methylbenzene and 1-bromo-4,5-difluoro-2-methylbenzene. its unique combination of halogen atoms and the methyl group gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-methylbenzene

  • 1-Bromo-4,5-difluoro-2-methylbenzene

  • 1-Bromo-4-fluoro-2-trifluoromethylbenzene

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYAOPGWEAILOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716484
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067882-53-4
Record name 1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.25 mol of 5-bromo-2-chloro-4-methyl-phenylamine are added to 750 ml of concentrated aqueous HCl and the mixture is stirred at 80° C. until formation of a homogenous suspension, then the mixture is cooled to 0° C. and a solution of 1.38 mmol of sodium nitrite in 330 ml of water is added dropwise over 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of 700 ml of fluoroboric acid (prepared by dissolving 264 g of boric acid in 744 ml of 40% aqueous hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate is filtered off, washed successively with small amounts of fluoroboric acid solution, ethanol and water, and dried in vacuo. Thermal decomposition of the fluoroborate is carried out in a flask at 130-170° C. The distillate is partitioned between water and diethyl ether. The organic phase is washed successively with 10% aqueous NaOH, 3N aqueous HCl and water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound which is identified based on the Rf value.
Quantity
1.25 mol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
1.38 mmol
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Reactant of Route 5
1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Reactant of Route 6
1-Bromo-4-chloro-5-fluoro-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.